molecular formula C17H19N3O B4972682 5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole

5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B4972682
M. Wt: 281.35 g/mol
InChI Key: GQTPJJJKEBVGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of the 1-adamantyl group into various chemical structures often enhances their biological activity and pharmacokinetic properties. The 3-pyridin-4-yl-1,2,4-oxadiazole moiety is known for its diverse biological activities, making this compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

5-(1-adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-18-4-2-14(1)15-19-16(21-20-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPJJJKEBVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield 1-adamantyl ketone, while substitution on the pyridine ring can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole stands out due to its unique combination of the adamantyl and oxadiazole moieties, which confer enhanced stability, lipophilicity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

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